molecular formula C7H3Cl2NO B12672895 3,6-Dichloro-2-hydroxybenzonitrile CAS No. 28165-62-0

3,6-Dichloro-2-hydroxybenzonitrile

Cat. No.: B12672895
CAS No.: 28165-62-0
M. Wt: 188.01 g/mol
InChI Key: RYRWDDMTKWPKPS-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3Cl2NO. It is a monophenolic compound that can be found in the faeces of rats and rabbits. This compound is known for its inhibitory effects on biochemical activity in tissue culture and has been shown to inhibit mitochondrial function by decreasing ATP levels .

Preparation Methods

The preparation of 3,6-Dichloro-2-hydroxybenzonitrile involves several synthetic routes. One common method is the high-pressure carboxylation of 2,5-dichlorophenol. The process includes salifying 2,5-dichlorophenol, transferring the solution into a high-pressure reaction kettle, adding a cocatalyst composed of potassium carbonate and activated carbon, and introducing CO2 to carry out the carboxylation reaction. The reaction product is then refined by adjusting the pH, filtering, and crystallizing to obtain this compound .

Chemical Reactions Analysis

3,6-Dichloro-2-hydroxybenzonitrile undergoes various chemical reactions, including hydrolysis and substitution. For instance, it can be hydrolyzed by soil actinobacteria, resulting in the formation of substituted benzoic acids. The reaction rates vary depending on the strain of bacteria used, with some strains achieving almost full conversion of the compound . Common reagents used in these reactions include nitrilase-producing strains and specific pH conditions.

Scientific Research Applications

3,6-Dichloro-2-hydroxybenzonitrile has several scientific research applications. It is used in the study of herbicides, particularly in understanding the degradation and toxicity of benzonitrile herbicides. The compound’s inhibitory effects on mitochondrial function make it a valuable tool in biochemical research, especially in studies related to cellular respiration and energy production .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-hydroxybenzonitrile involves its inhibitory effects on mitochondrial function. The compound decreases ATP levels, which in turn affects cellular respiration and energy production. It acts as both a photo- and oxidative phosphorylation uncoupler and an electron transport inhibitor . These properties make it a potent inhibitor of biochemical activity in tissue culture.

Comparison with Similar Compounds

3,6-Dichloro-2-hydroxybenzonitrile can be compared with other similar compounds, such as 2,6-Dichloro-3-hydroxybenzonitrile, 3,5-Dichloro-4-hydroxybenzonitrile (chloroxynil), 3,5-Dibromo-4-hydroxybenzonitrile (bromoxynil), and 3,5-Diiodo-4-hydroxybenzonitrile (ioxynil). These compounds share similar chemical structures and properties but differ in their halogen substitutions. For example, chloroxynil, bromoxynil, and ioxynil are used as herbicides and exhibit varying degrees of toxicity and degradation rates .

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

3,6-dichloro-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRWDDMTKWPKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C#N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182431
Record name Benzonitrile, 3,6-dichloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-62-0
Record name Benzonitrile, 3,6-dichloro-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3,6-dichloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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